Ethyl 4-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl-3-oxobutanoate
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Overview
Description
ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-AMINO-5-CYANO-2-{[(3-CYANO-6-PHENYL-2-PYRIDINYL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE
- ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Uniqueness
ETHYL 4-[(3-CYANO-6-ETHYL-5-METHYL-2-PYRIDYL)SULFANYL]-3-OXOBUTANOATE is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-4-13-10(3)6-11(8-16)15(17-13)21-9-12(18)7-14(19)20-5-2/h6H,4-5,7,9H2,1-3H3 |
InChI Key |
RTIUWRUBQAYDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC(=O)CC(=O)OCC |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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